

Microcrystalline Cellulose: A Comprehensive Technical Guide to its Safety and Toxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcrystalline cellulose (MCC) is a purified, partially depolymerized cellulose prepared by treating alpha-cellulose, obtained as a pulp from fibrous plant material, with mineral acids. It is a white, odorless, tasteless, crystalline powder that is insoluble in water, ethanol, and ether. Due to its versatile properties, including high compressibility, inertness, and excellent binding capabilities, MCC is widely used as an excipient in the pharmaceutical, food, and cosmetic industries. This in-depth technical guide provides a comprehensive overview of the safety and toxicity data for microcrystalline cellulose, with a focus on quantitative data, detailed experimental methodologies, and relevant biological pathways.

Quantitative Toxicological Data

The toxicological profile of microcrystalline cellulose has been extensively studied, consistently demonstrating a very low order of toxicity. The following tables summarize the key quantitative data from acute, subchronic, chronic, reproductive, and genetic toxicity studies.

Table 1: Acute Toxicity Data



Species	Route of Administration	Endpoint	Value	Reference(s)
Rat	Oral	LD50	> 5,000 mg/kg bw	[1]
Rabbit	Dermal	LD50	> 2,000 mg/kg bw	[1]
Rat	Inhalation (4- hour)	LC50	> 5.8 mg/L	[1]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to cause death in 50% of the test animals. A higher LD50 or LC50 value is indicative of lower acute toxicity.

Table 2: Subchronic and Chronic Toxicity Data



Species	Study Duration	Route of Administrat ion	NOAEL	Key Findings	Reference(s
Rat	90 days	Oral (gavage)	> 5,000 mg/kg bw/day	No treatment- related adverse effects observed.	[2][3]
Rat	90 days	Oral (diet)	~4,000 mg/kg bw/day (50,000 mg/kg in diet)	No adverse effects on body weight gain, hematology, clinical chemistry, or histopatholog y.	[3]
Rat	72 weeks	Oral (diet)	15,000 mg/kg bw/day (30% in diet)	No effects on survival, feed efficiency, or hematology. No increase in tumor incidence.	[1]

Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.

Table 3: Reproductive and Developmental Toxicity Data



Species	Study Type	Route of Administrat ion	NOAEL (Maternal and Developme ntal)	Key Findings	Reference(s)
Rat	Teratogenicity	Oral (diet)	4,410 mg/kg bw/day	No treatment-related adverse effects on pregnancy, parturition, or litter parameters.	[3]
Rat	Reproduction /Development al Toxicity Screening (OECD 421)	Oral (diet with guar gum)	4,500 mg/kg bw/day	No adverse effects on maternal or development al endpoints.	[1]
Rat	Reproduction /Development al Toxicity Screening (OECD 421)	Oral (diet with sodium carboxymeth ylcellulose)	4,600 mg/kg bw/day	No adverse effects on maternal or development al endpoints.	[1]

Table 4: Genotoxicity Data



Test System	Assay	Results	Reference(s)
Salmonella typhimurium	Ames Test (Bacterial Reverse Mutation Assay)	Negative	[3]
Mouse Lymphoma Cells	Forward Mutation Assay	Negative	[3]
Rat Liver Primary Cell Cultures	Unscheduled DNA Synthesis	Negative	[3]
Mouse	In vivo Micronucleus Test	Negative	[3]

Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an ADI of "not specified" for microcrystalline cellulose. This designation is given to substances of very low toxicity for which the total dietary intake, arising from their use at levels necessary to achieve the desired technological effect, is not considered to represent a hazard to health.

Experimental Protocols

The safety and toxicity studies for microcrystalline cellulose have been conducted following internationally recognized guidelines, primarily those established by the Organisation for an Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and reliability of the data. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (Following OECD Guideline 423)

- Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley strain) are used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before administration of the test substance.

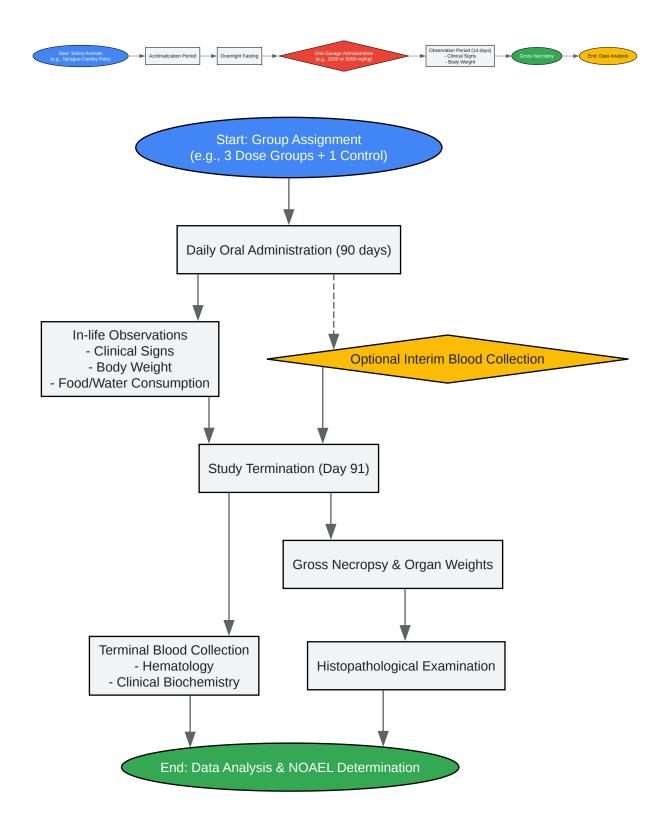




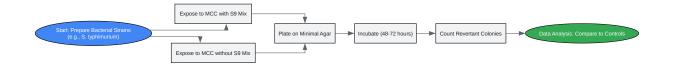


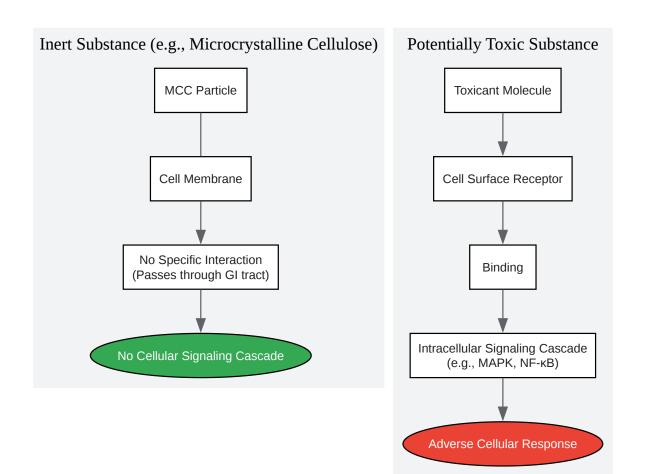
- Dose Administration: A limit dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity. The microcrystalline cellulose is suspended in a suitable vehicle (e.g., water) and administered by oral gavage.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.











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